原花青素 B2 3'-O-没食子酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

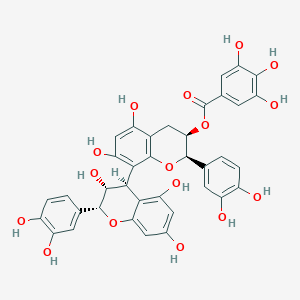

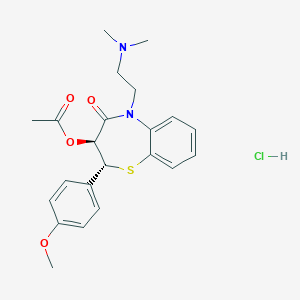

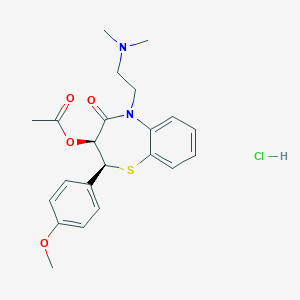

Procyanidin B2 3,3’-di-O-gallate (B2G2) is a component of grape seed extract that inhibits the growth of human prostate carcinoma cell lines . It targets cancer stem cells (CSCs) in prostate cancer (PCa), suppressing the constitutive as well as Jagged1 (Notch1 ligand)-induced activated Notch1 pathway .

Synthesis Analysis

Procyanidin B2 and B3 gallate derivatives, including 3-O-gallate, 3"-O-gallate, and 3,3"-di-O-gallate, were synthesized using equimolar condensation mediated by Yb (OTf)3 . The synthesized compounds showed significant antitumor effects against human prostate PC-3 cell lines .Molecular Structure Analysis

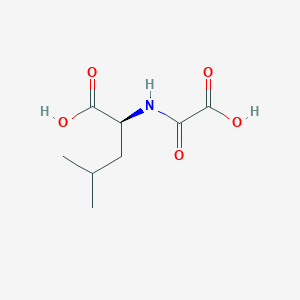

The structure of Procyanidin B2 3’-O-gallate was elucidated by analyzing nuclear magnetic resonance spectroscopic data and LC/MS analysis .Chemical Reactions Analysis

Procyanidin B2 3’-O-gallate has been found to exhibit strong antioxidant efficacy and block glutamate-mediated increase in the reactive oxygen species (ROS) accumulation .Physical And Chemical Properties Analysis

The molecular formula of Procyanidin B2 3’-O-gallate is C44H34O20 with a molecular weight of 882.73 .科学研究应用

Cancer Stem Cell Targeting

Procyanidin B2 3’-O-gallate has shown efficacy towards prostate cancer stem cells by targeting the Notch1 signaling pathway. This compound from grape seed extract could potentially reduce the self-renewal capacity of cancer stem cells, which are often resistant to conventional therapies .

Anti-Angiogenic Properties

This compound inhibits the growth and motility of endothelial cells, which are essential for angiogenesis – the formation of new blood vessels. By targeting VEGFR2 and integrin signaling pathways, Procyanidin B2 3’-O-gallate could be used to prevent angiogenesis in cancer, thereby controlling tumor growth and metastasis .

Antioxidant Activity

Procyanidin B2 3’-O-gallate exhibits antioxidant properties, reducing oxidation and inhibiting reactions caused by dioxygen or peroxides. This activity is crucial in preventing oxidative stress-related cellular damage, which is a factor in various chronic diseases .

Hemostatic Effect

The compound has been found to cause the contraction of body tissues, which can be useful in reducing bleeding from minor abrasions. This hemostatic effect makes it a potential candidate for applications in wound healing and surgical procedures .

Antiviral Activity

Research indicates that Procyanidin B2 3’-O-gallate can inhibit viral attachment and interfere with viral penetration. This antiviral activity could be harnessed to develop treatments for viral infections, making it a significant area of study in pharmacology .

Neuroprotective Potential

In vivo experiments have demonstrated that Procyanidin B2 3’-O-gallate can penetrate the blood-brain barrier. It appears to play an important role in improving brain health, suggesting its potential use in treating neurodegenerative diseases or as a neuroprotective agent .

作用机制

- B2G2 aims to inhibit angiogenesis, making it a potential candidate for cancer prevention and control .

- Mechanistically, B2G2 targets VEGFR2/PI3K/Akt and integrin signaling pathways, crucial for endothelial cell survival, proliferation, tube formation, and motility .

Target of Action

Mode of Action

Action Environment

未来方向

The synthetic B2G2 will stimulate more research on prostate and possibly other malignancies in preclinical models and clinical translation . The extract of R. elliptica seeds containing procyanidin B2 3"-O-gallate, which is a strong neuroprotective component, can be used as a functional food for attenuating and regulating neurological disorders .

属性

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKNLZNDSEVBZ-BTWXELLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procyanidin B2 3'-O-gallate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)

![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)